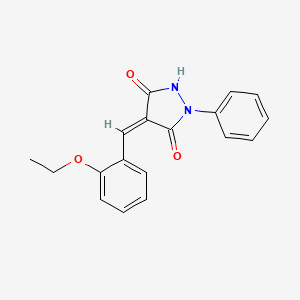

4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 308.11609238 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Desai, Jadeja, and Khedkar (2022) explored the synthesis of novel 4-thiazolidinone hybrids incorporating pyrazole-pyridine heterocycles, which showed antimicrobial activity against bacterial and fungal strains. Although not directly mentioning 4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, this research highlights the potential of pyrazolidinedione derivatives in antimicrobial applications. The compound demonstrated significant activity against E. coli and C. albicans, suggesting its relevance in developing new antimicrobial agents. A molecular docking study provided insights into the binding modes of these molecules, indicating strong binding affinity through bonded and non-bonded interactions (Desai, Jadeja, & Khedkar, 2022).

Investigation in Antitubercular Activities

Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) to establish structure-activity relationships and investigate their mechanisms of action against Mycobacterium tuberculosis. Among the compounds, one derivative showed notable in vitro activity against log-phase cultures of M. tuberculosis and non-toxicity up to certain concentrations. This study suggests the potential of this compound derivatives in tuberculosis treatment, emphasizing the need for further screening in dormant M. tuberculosis models (Samala et al., 2014).

Application in Lubricating Oils

Salih and Al-Messri (2022) discussed the synthesis of pyranopyrazole derivatives, including those related to the pyrazolidinedione structure, evaluating their use as multifunction additives for medium lubricating oils. The derivatives were confirmed to be good copper corrosion inhibitors, anti-rust, and antioxidants. This indicates that compounds related to this compound could enhance the performance and longevity of lubricating oils, highlighting a novel application area outside of pharmaceuticals (Salih & Al-Messri, 2022).

作用機序

Target of Action

Similar compounds have been found to inhibit carbonic anhydrase-ii (ca-ii) . CA-II is a proteolytic enzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and a proton .

Mode of Action

It’s known that benzylidene derivatives can exhibit inhibition activity . The pyrazole and substituted 4-benzylidene ring play an important role in the activity of these compounds .

Biochemical Pathways

Inhibitors of ca-ii, such as benzylidene derivatives, can affect a wide variety of functions including respiration, acid/base balance, ureagenesis, ion transportation, bone resorption, and gluconeogenesis .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Inhibitors of ca-ii can affect biological processes such as cerebral calcification, osteoporosis, and renal tubular acidosis .

Action Environment

The stability of similar compounds is known to be high, making them suitable for various chemical transformations .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4Z)-4-[(2-ethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-16-11-7-6-8-13(16)12-15-17(21)19-20(18(15)22)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRFBORUGTURCP-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5578676.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2-[2-[(3-Hydroxypyrrolidin-3-yl)methylamino]ethyl]-6-phenylpyridazin-3-one](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

METHANONE](/img/structure/B5578743.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)